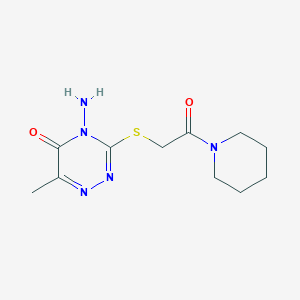![molecular formula C18H24N2O3 B2743024 N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide CAS No. 2361726-55-6](/img/structure/B2743024.png)
N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide, also known as HMCB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HMCB is a benzamide derivative that has been synthesized through a unique method, and its mechanism of action and biochemical and physiological effects are being studied to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound may also act through the induction of oxidative stress, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to inhibit the activity of enzymes involved in the production of prostaglandins, which are involved in the regulation of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. It is also relatively easy to work with in the lab. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide. One direction is to further explore its mechanism of action and identify its targets in the NF-κB pathway. Another direction is to study its effects in animal models of cancer and inflammation. This compound may also have potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is needed to explore these possibilities.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific research community. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects are being studied to explore its potential as a therapeutic agent. While there are limitations to using this compound in lab experiments, further research is needed to explore its potential as a therapeutic agent for a range of diseases.
Synthesemethoden
N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide is synthesized through a multi-step process that involves the reaction of a cyclohexene derivative with a benzoyl chloride derivative, followed by a reaction with a prop-2-enoyl chloride derivative. The resulting compound is then treated with sodium borohydride to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-17(22)19-15-8-6-14(7-9-15)18(23)20(2)16-10-4-13(12-21)5-11-16/h3,6-9,13,16,21H,1,4-5,10-12H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYMVPWKOCHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)CO)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

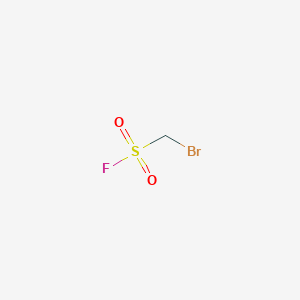

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one](/img/structure/B2742948.png)

![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)

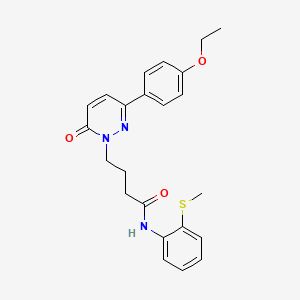

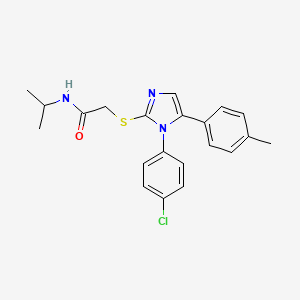

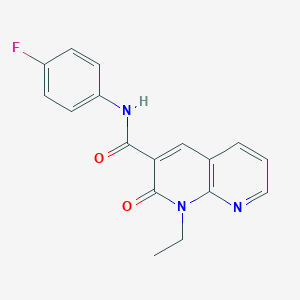
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)
